![molecular formula C16H12N4O3 B2416421 (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide CAS No. 477515-12-1](/img/structure/B2416421.png)
(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide
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Overview
Description
“(E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide” is a chemical compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The crystal structure of a similar compound, (E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-2-phenylacetohydrazide, has been reported . The compound crystallizes in the orthorhombic space group Pbca, with unit cell parameters a = 12.200 (2) Å, b = 9.5800 (19) Å, c = 25.060 (5) Å . The C12—O2 and C1—O1 bond lengths are 1.198(3) Å and 1.315(3) Å, respectively, indicating that the C12—O2 is a typical double bond .Scientific Research Applications
Fluorescent Detection of Al3+ Ions
The compound has been theoretically studied for its potential as a fluorescent detection mechanism for Al3+ ions . The study involved extensive theoretical calculations on the compound and its isomer structure . The results better explain that the compound and its isomers are involved in the absorption, and the detection spectrum signal is emitted from the compound-Al3+ complex .
Excited State Intramolecular Proton Transfer (ESIPT) Reaction
The compound exhibits excited state intramolecular proton transfer (ESIPT) photochemical behaviors . The driving force of ESIPT reaction, the bond parameters and vibrational frequencies of intramolecular hydrogen bond were analyzed by optimizing structures and calculating infrared spectra .
Antimicrobial Studies
A new N-heterocyclic ligand of the compound was synthesized to resist the growth of human pathogenic microorganisms . The in vitro antimicrobial potency of the ligand and its metal complexes were carried against bacterial species (Escherichia coli, Salmonella typhi, Staphylococcus aureus, Bacillus substilis), and fungal species (Candida albicans, Aspergillus niger) and showed promising activity .
Molecular Docking
The molecular docking outcomes revealed the good binding score of the ligand with Adenylate kinase, Peptide deformylase (bacterial enzymes) and DNA polymerase (fungal enzyme) .
Synthesis of Metal Complexes
The reaction of metal salt of (M(II/III)·Cl2)·nH2O M= Cr(III), Fe(III), Mn(II), Co(II), Ni(II) and Cu(II) with the ligand resulted in the formation of two types of complexes .
Quantum Chemical Investigations
The molecular geometry optimization and quantum chemical properties have been retrieved from DFT . The compounds were excited at λex = 380 nm and observed intense emission intensity at λem = λ 527–533 nm .
Future Directions
properties
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c21-14-7-5-10-3-1-2-4-11(10)12(14)9-17-20-16(23)13-6-8-15(22)19-18-13/h1-9,21H,(H,19,22)(H,20,23)/b17-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKLRHXXGDCUGN-RQZCQDPDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=NNC(=O)C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=NNC(=O)C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide |
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